

2-[2-(2-Thienyl)ethyl]benzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[2-(2-Thienyl)ethyl]benzoic acid

Cat. No.: B167924

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization and Melting Point Determination of **2-[2-(2-Thienyl)ethyl]benzoic Acid**

Abstract

This technical guide provides a comprehensive examination of **2-[2-(2-Thienyl)ethyl]benzoic acid** (CAS No. 1622-54-4), a key intermediate in pharmaceutical research and organic synthesis.^{[1][2]} The document outlines the compound's critical physicochemical properties, with a primary focus on its melting point as a key indicator of purity and identity. We present validated, step-by-step protocols for both the synthesis and the precise determination of its melting point, grounded in established scientific principles. This guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, offering field-proven insights to ensure data integrity and reproducibility.

Introduction: Significance of 2-[2-(2-Thienyl)ethyl]benzoic Acid

2-[2-(2-Thienyl)ethyl]benzoic acid is a heterocyclic carboxylic acid featuring a benzoic acid moiety linked to a thiophene ring via an ethyl bridge.^[3] Its molecular structure makes it a valuable precursor in the synthesis of more complex molecules, particularly novel therapeutic agents.^[1] The compound serves as a critical building block in pharmaceutical development, with research indicating its utility in creating compounds for treating inflammatory and metabolic disorders.^[1] Given its role as a foundational intermediate, the unambiguous identification and purity assessment of this compound are paramount. The melting point is a fundamental, reliable, and cost-effective first-line technique for this purpose.

Core Physicochemical Properties

The identity and quality of a chemical intermediate are defined by its physical and chemical properties. A summary of the key characteristics for **2-[2-(2-Thienyl)ethyl]benzoic acid** is provided below.

Property	Value	Source(s)
CAS Number	1622-54-4	[2][4][5]
Molecular Formula	C ₁₃ H ₁₂ O ₂ S	[4][5][6]
Molecular Weight	~232.30 g/mol	[5][6]
Appearance	Yellow crystals	[2]
Melting Point	109-113°C	[2]
Boiling Point	361.8 °C at 760 mmHg	[1]
Density	~1.255 g/cm ³	[1][4]

In-Depth Analysis of the Melting Point

The melting point is not a single, invariant number but rather a melting range. For a highly pure, crystalline solid, this range should be narrow, typically less than 1°C. The literature reports a melting point for **2-[2-(2-Thienyl)ethyl]benzoic acid** between 109-113°C, with some suppliers specifying a tighter range of 110-111°C.[1][2][4]

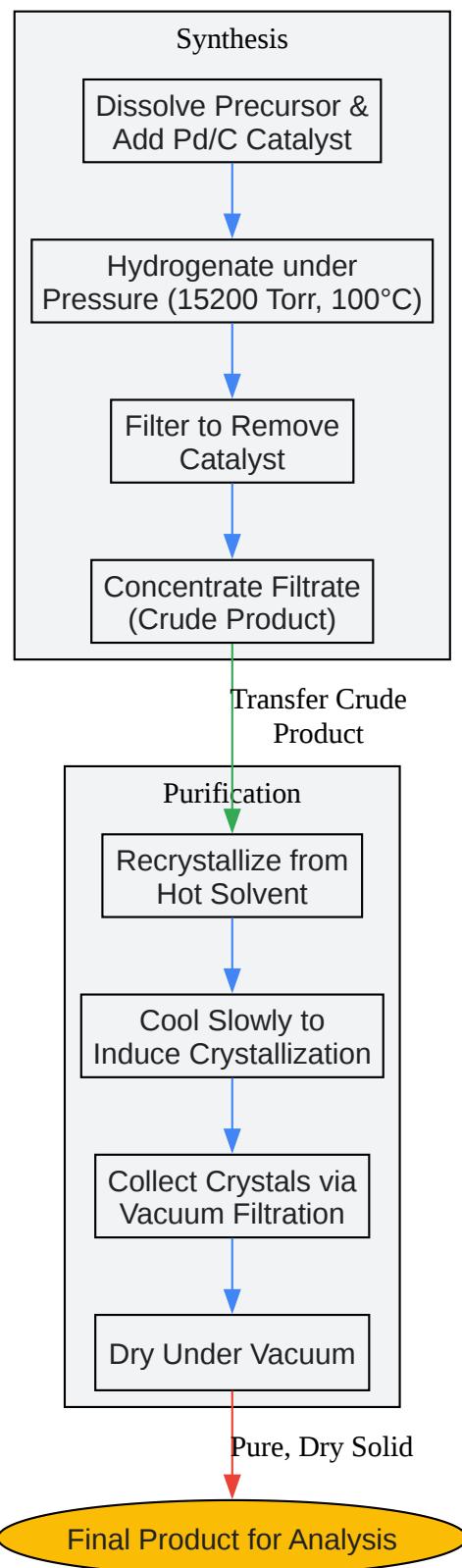
This variation can be attributed to several factors, the most critical being sample purity. The presence of impurities, such as residual solvents or unreacted starting materials, disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a sharp melting range within the accepted values is a strong indicator of high purity. Other factors, such as the heating rate of the apparatus and the calibration of the thermometer, can also introduce variability, underscoring the need for a standardized protocol.

Validated Synthesis and Purification Protocol

To obtain a sample suitable for accurate melting point determination, a robust synthesis and purification workflow is essential. The following protocol is based on the catalytic hydrogenation

of the corresponding vinyl precursor, a reliable and high-yield method.[5]

Experimental Protocol: Synthesis

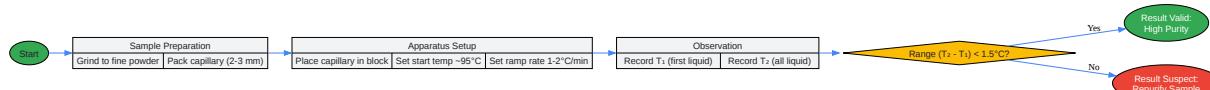

- Reaction Setup: To a solution of 2-[2-(2-thienyl)vinyl]benzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount (5-10% by weight) of palladium on activated charcoal (Pd/C).
- Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a pressure of 15200 Torr.[5]
- Reaction Conditions: Heat the mixture to 100°C and stir vigorously for 12 hours, or until hydrogen uptake ceases (monitored by a pressure gauge).[5]
- Work-up: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **2-[2-(2-Thienyl)ethyl]benzoic acid**.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It operates on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

- Solvent Selection: Choose a solvent system (e.g., an ethanol/water or toluene/hexane mixture) in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot-filtering to remove the charcoal.

- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.
- Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
- Drying: Dry the crystals under vacuum to constant weight to remove any residual solvent, which could otherwise depress the melting point.


[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.

Standard Operating Procedure for Melting Point Determination

This protocol ensures the accurate and reproducible measurement of the melting point using a modern digital capillary apparatus.

- **Sample Preparation:** Ensure the purified sample is completely dry and free of solvent. Grind a small amount of the crystals into a fine, homogeneous powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface (or drop it down a long glass tube) to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Rapid Ramp (Optional):** If the approximate melting point is unknown, perform a quick determination with a fast ramp rate (10-20°C/min) to find the approximate range.
- **Accurate Determination:** For the precise measurement, use a fresh sample. Set the starting temperature to ~15°C below the expected melting point (e.g., 95°C).
- **Heating Rate:** Set the ramp rate to a slow, controlled 1-2°C per minute. Rationale: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing a lag that would result in an artificially high reading.
- **Observation and Recording:**
 - T_1 (Onset Point): Record the temperature at which the first drop of liquid appears within the solid matrix.
 - T_2 (Clear Point): Record the temperature at which the last solid crystal melts, and the entire sample is a clear, transparent liquid.
- **Reporting:** Report the result as the range from T_1 to T_2 (e.g., 110.5-111.2°C).

[Click to download full resolution via product page](#)

Caption: Decision workflow for melting point validation.

Data Interpretation and Troubleshooting

Observation	Potential Cause(s)	Recommended Action
Broad Melting Range (> 2°C)	Presence of impurities (e.g., solvent, starting material).	Re-purify the sample via recrystallization. Ensure the sample is thoroughly dried.
Melting Point is Lower than Expected	Significant impurity content.	Re-purify the sample. Verify the identity of the compound using another technique (e.g., NMR, MS).
Sample Sublimes or Decomposes	The compound is thermally unstable at its melting point.	Use a sealed capillary tube. Record the temperature of decomposition/sublimation.
Inconsistent Readings	Improper sample packing; heating rate too fast; apparatus not calibrated.	Ensure consistent, tight packing. Use a slow ramp rate (1-2°C/min). Calibrate the apparatus with certified standards.

Conclusion

The melting point of **2-[2-(2-Thienyl)ethyl]benzoic acid** is a critical parameter for its identification and quality assessment, with an accepted range of 109-113°C.[2] Achieving a sharp, reproducible melting range within this window is contingent upon both high sample purity and meticulous experimental technique. By employing the validated synthesis, purification, and determination protocols detailed in this guide, researchers can confidently establish the integrity of this vital pharmaceutical intermediate, ensuring the reliability of subsequent research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1622-54-4,2-[2-(2-thienyl)ethyl]benzoic acid | lookchem [lookchem.com]
- 2. 2-[2-(2-thienyl)ethyl]benzoic acid | 1622-54-4 [chemicalbook.com]
- 3. CAS 1622-54-4: 2-[2-(2-thienyl)ethyl]benzoic acid [cymitquimica.com]
- 4. 2-(2-Thienyl)ethyl)benzoic acid | C13H12O2S - BuyersGuideChem [buyersguidechem.com]
- 5. 2-[2-(2-thienyl)ethyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-[2-(2-Thienyl)ethyl]benzoic acid | C13H12O2S | CID 74186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-[2-(2-Thienyl)ethyl]benzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167924#2-2-thienyl-ethyl-benzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com